molecular formula C18H20N4O3 B2772249 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034457-83-3

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2772249
CAS RN: 2034457-83-3
M. Wt: 340.383
InChI Key: YZRRFCWREGAXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • A study by Sosnovskikh et al. (2014) demonstrates the use of chromones, similar to the structure of the chemical , in [3+2] cycloadditions with nonstabilized azomethine ylides. This process produces 1-benzopyrano[2,3-c]pyrrolidines, which are valuable in synthesizing various bioactive compounds (Sosnovskikh et al., 2014).

Three-Component Reactions

  • Research by Nechaev et al. (2020) outlines a three-component reaction involving compounds similar to the one , leading to the synthesis of 1-α-(pyridyl-2-[1,2,4]triazolyl)-2-alkyl-ethanones. This demonstrates the compound's potential in multi-component chemical synthesis processes (Nechaev et al., 2020).

Oxidation Reactions

  • A 2012 study by Shul’pin et al. explores the oxidation of hydrocarbons using a catalyst system that could potentially involve similar structures to the chemical of interest. This highlights its potential role in oxidation reactions (Shul’pin et al., 2012).

Structural Analysis

  • Thiruvalluvar et al. (2007) conducted a study on the structural characteristics of similar triazole-containing compounds, which is crucial for understanding the chemical and physical properties of such molecules (Thiruvalluvar et al., 2007).

Catalytic Behavior

  • Sun et al. (2007) investigated the catalytic behavior of complexes involving compounds structurally related to the chemical , demonstrating its potential application in catalysis, particularly in reactions involving ethylene (Sun et al., 2007).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(8-12-1-4-16-17(7-12)25-11-24-16)21-6-5-14(9-21)22-10-15(19-20-22)13-2-3-13/h1,4,7,10,13-14H,2-3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRRFCWREGAXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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